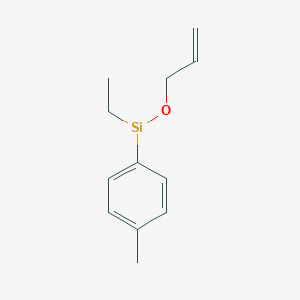
6-(Ethylsulfanyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Ethylsulfanyl)hexan-2-one is an organic compound characterized by the presence of a ketone group at the second carbon and an ethylsulfanyl group at the sixth carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)hexan-2-one can be achieved through multiple-step organic reactions. One common method involves the alkylation of hexan-2-one with ethylthiol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfanyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of 6-(Ethylsulfanyl)hexan-2-ol.
Substitution: Formation of various substituted hexan-2-one derivatives.
Scientific Research Applications
6-(Ethylsulfanyl)hexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfanyl)hexan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ethylsulfanyl group may interact with thiol groups in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Hexan-2-one: Lacks the ethylsulfanyl group, making it less reactive in nucleophilic substitution reactions.
6-(Methylsulfanyl)hexan-2-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to different reactivity and properties.
Properties
CAS No. |
61224-84-8 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
6-ethylsulfanylhexan-2-one |
InChI |
InChI=1S/C8H16OS/c1-3-10-7-5-4-6-8(2)9/h3-7H2,1-2H3 |
InChI Key |
LOCIQEKCPXHVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


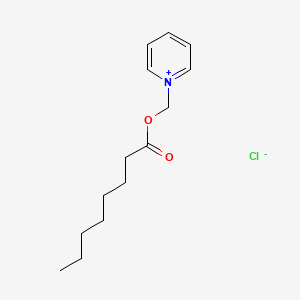
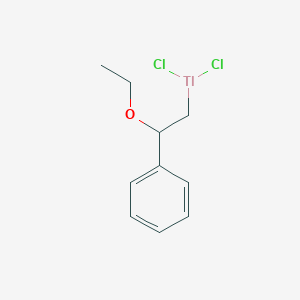
![2,5-Dinitro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14579478.png)

![2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14579487.png)
![(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14579511.png)

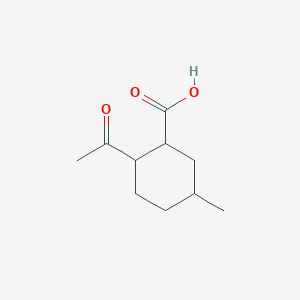
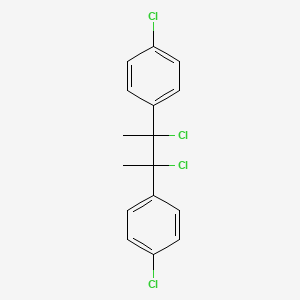
![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)


